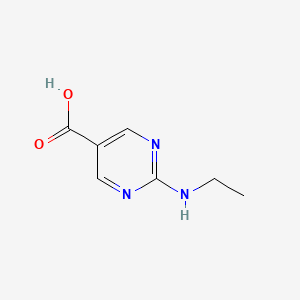

2-(Ethylamino)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(ethylamino)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUFUMSHBQUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589761 | |

| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946706-58-7 | |

| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylamino)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific derivative, 2-(Ethylamino)pyrimidine-5-carboxylic acid, providing a comprehensive overview of its physicochemical properties. Understanding these fundamental characteristics is paramount for researchers engaged in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document serves as a technical resource, offering both established data and detailed experimental protocols for the characterization of this and similar compounds.

Molecular and Physicochemical Profile

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with an ethylamino group at the 2-position and a carboxylic acid group at the 5-position. These functional groups are key determinants of its chemical behavior and biological potential.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [5] |

| Molecular Weight | 167.17 g/mol | [5] |

| CAS Number | 946706-58-7 | [5] |

| Predicted Boiling Point | 384.5 ± 34.0 °C | [6] |

| Predicted Density | 1.344 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 4.31 ± 0.10 | [6] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Synthesis Pathway

A general and effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters provides a viable route to obtaining this compound.[7][8] The process involves the condensation of an amidinium salt with a suitable three-carbon building block, followed by hydrolysis of the resulting ester to the carboxylic acid.

Caption: General synthesis pathway for this compound.

The key starting materials for this synthesis are an ethyl amidinium salt and an activated three-carbon synthon, such as the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[7][9] The reaction proceeds via a condensation reaction to form the pyrimidine ring, yielding the corresponding ethyl ester. Subsequent hydrolysis of the ester, typically under alkaline conditions, affords the final carboxylic acid product.[10]

Spectroscopic Analysis (Expected Characteristics)

While specific spectra for this compound are not publicly available, its structural features suggest key characteristics in various spectroscopic analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the pyrimidine ring protons (singlets or doublets), and the carboxylic acid proton (a broad singlet at a downfield chemical shift, typically >10 ppm). The amino proton may also appear as a broad singlet. The exact chemical shifts and coupling constants would provide definitive structural confirmation.[11]

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the two carbons of the ethyl group, the carbons of the pyrimidine ring, and the carbonyl carbon of the carboxylic acid, which is expected to appear in the downfield region (typically 160-180 ppm).[12][13]

FT-IR Spectroscopy

The infrared spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching of the secondary amine should be visible around 3300-3500 cm⁻¹. Characteristic C=N and C=C stretching vibrations from the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.[14][15][16][17][18]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting range typically indicates a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Determination (OECD Guideline 105)

Principle: The "shake-flask" method is a standard procedure for determining the water solubility of a substance.[19][20][21][22]

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath (e.g., 25 °C)

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a volumetric flask.

-

Tightly stopper the flask and place it in a constant temperature bath on a mechanical shaker.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the undissolved solid to settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.

-

Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in g/L or mol/L.

pKa Determination by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Apparatus:

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of pre-saturated water.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Withdraw an aliquot from each phase and centrifuge to ensure complete separation.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Biological and Pharmaceutical Context

The 2-aminopyrimidine moiety is a privileged scaffold in drug discovery.[23] Derivatives containing this core structure have demonstrated a remarkable range of biological activities, including:

-

Anticancer Activity: Many 2-aminopyrimidine derivatives have been investigated as kinase inhibitors and have shown potent anticancer effects.[2]

-

Antimicrobial Activity: This class of compounds has also been explored for its antibacterial and antifungal properties.[3]

-

Enzyme Inhibition: Certain 2-aminopyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as β-glucuronidase.[1][4]

The presence of both a hydrogen bond donor (the ethylamino group) and a hydrogen bond acceptor (the pyrimidine nitrogens and the carboxylic acid) in this compound, along with its ionizable carboxylic acid group, suggests its potential to interact with biological targets. The physicochemical properties detailed in this guide are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, which are essential considerations in the early stages of drug development.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. By presenting this information alongside detailed, validated experimental protocols, we aim to equip researchers with the necessary tools to further investigate this and related compounds. A thorough understanding of these fundamental properties is indispensable for the rational design and development of novel therapeutic agents based on the versatile pyrimidine scaffold.

References

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Scientific Research in Science and Technology, 12(2), 230-238.

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 17, 2026, from [Link]

-

Kikelj, D., & Urleb, U. (2009). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 14(7), 2464-2477. [Link]

- BenchChem. (2025).

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 17, 2026, from [Link]

- Reva, I., & Lapinski, L. (2013). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 1051, 144-151.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Melnyk, P., et al. (2013). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Chemical Biology, 8(7), 1463-1470. [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 17, 2026, from [Link]

-

Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

- ResearchGate. (2025).

-

Battistin, F., et al. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Dalton Transactions, 44(39), 17163-17174. [Link]

-

Taha, M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved January 17, 2026, from [Link]

-

Chemchart. (n.d.). 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (253315-05-8). Retrieved January 17, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved January 17, 2026, from [Link]

-

Chemdad. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

2A Biotech. (n.d.). 2-ETHYLAMINO-PYRIMIDINE-5-CARBOXYLIC ACID. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(Isopropylamino)pyrimidine-5-carboxylic acid. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 16. researchgate.net [researchgate.net]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (253315-05-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 20. caymanchem.com [caymanchem.com]

- 21. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 22. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 23. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Ethylamino)pyrimidine-5-carboxylic acid: Current Knowledge and Future Directions

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Ethylamino)pyrimidine-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry. This document consolidates available information on its chemical identity, structural features, and synthetic approaches, while also highlighting areas where further research is required to fully elucidate its properties and applications.

Core Chemical Identity

Chemical Name: this compound CAS Number: 946706-58-7[1][2][3] Molecular Formula: C₇H₉N₃O₂[1][2] Molecular Weight: 167.17 g/mol [1][2]

Molecular Structure and Identifiers

The molecular structure of this compound is characterized by a central pyrimidine ring substituted with an ethylamino group at the 2-position and a carboxylic acid group at the 5-position. This arrangement of functional groups provides a versatile scaffold for the synthesis of more complex molecules with potential biological activity.

SMILES: O=C(O)C1=CN=C(NCC)N=C1[1] InChI: 1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10)[1]

The presence of both a hydrogen bond donor (the carboxylic acid proton and the amine proton) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen) suggests that this molecule can participate in a variety of intermolecular interactions, which is a key consideration in drug design.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is limited in publicly accessible literature, predictive models provide the following estimates:

| Property | Predicted Value | Source |

| Boiling Point | 384.5 ± 34.0 °C | [3] |

| Density | 1.344 ± 0.06 g/cm³ | [3] |

| pKa | 4.31 ± 0.10 | [3] |

These predicted values suggest that this compound is a relatively polar compound with a high boiling point, consistent with its ability to form strong intermolecular hydrogen bonds. The predicted pKa indicates that the carboxylic acid is weakly acidic.

Synthesis and Derivatization

A direct, step-by-step synthesis protocol for this compound is not explicitly detailed in the surveyed literature. However, a general and robust method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted to produce the target compound.[4][5] This approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt, in this case, ethyl amidine. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to this compound based on established methodologies for related compounds.

Causality behind this experimental choice: This synthetic strategy is advantageous as it builds the pyrimidine ring with the desired substituents in a convergent manner. The initial condensation reaction creates a versatile intermediate that readily undergoes cyclization with the amidine. The final hydrolysis is a standard and generally high-yielding transformation.

Spectroscopic Characterization (Predicted)

As of the date of this guide, experimental spectroscopic data for this compound is not available in public databases. However, based on the known spectral properties of similar pyrimidine derivatives and carboxylic acids, the following characteristic signals can be predicted:

1H NMR:

-

Pyrimidine protons: Two singlets or doublets in the aromatic region (typically δ 8.0-9.0 ppm).

-

Ethyl group: A quartet for the methylene (-CH₂-) protons (likely deshielded by the adjacent nitrogen, ~δ 3.4-3.6 ppm) and a triplet for the methyl (-CH₃) protons (~δ 1.2-1.4 ppm).

-

Amine proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

-

Carboxylic acid proton: A very broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

13C NMR:

-

Pyrimidine carbons: Signals in the aromatic region (δ 110-165 ppm). The carbon attached to the carboxylic acid group (C5) and the carbon attached to the ethylamino group (C2) would be readily identifiable.

-

Carboxylic acid carbonyl: A signal in the range of δ 165-175 ppm.

-

Ethyl group: A signal for the methylene carbon (~δ 40-45 ppm) and a signal for the methyl carbon (~δ 14-16 ppm).

IR Spectroscopy:

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

N-H stretch (amine): A moderate, sharp band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-N stretch: A band in the 1200-1350 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M+): A peak at m/z = 167.

-

Fragmentation: Likely fragmentation patterns would involve the loss of the ethyl group, the carboxylic acid group, and potentially cleavage of the pyrimidine ring.

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not yet published, the pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Derivatives of pyrimidine-5-carboxylic acid have shown a wide range of biological activities, suggesting that the title compound could serve as a valuable starting point for the development of novel therapeutics.

Potential as an Intermediate for STAT6 Inhibitors

Research has shown that 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives are potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[6] STAT6 is a key signaling molecule in the inflammatory response and is considered a promising target for the treatment of allergic and autoimmune diseases. This compound represents a core fragment of these active compounds and could be a crucial intermediate in the synthesis of new and improved STAT6 inhibitors.

The general workflow for such a synthetic campaign would involve the coupling of the carboxylic acid moiety with various amines to generate a library of amides for biological screening.

Broader Therapeutic Potential

The pyrimidine nucleus is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of this compound makes it an attractive candidate for further exploration in these areas. For instance, the introduction of different substituents on the ethylamino group or the conversion of the carboxylic acid to other functional groups could lead to the discovery of compounds with novel biological profiles.

Safety and Handling

For any chemical compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier before handling. As a general precaution for a laboratory-grade chemical of this nature, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a fume hood.

Conclusion and Future Outlook

This compound is a chemical entity with considerable untapped potential. While its fundamental chemical identity is established, a significant gap exists in the experimental characterization of its physicochemical and biological properties. The development of a detailed and optimized synthesis protocol would be a valuable contribution to the field, enabling wider access to this compound for research purposes.

Future research efforts should focus on:

-

Detailed Spectroscopic Analysis: The acquisition and publication of experimental 1H NMR, 13C NMR, IR, and mass spectrometry data are essential for unambiguous identification and quality control.

-

Exploration of Biological Activity: A systematic screening of this compound and its derivatives against a panel of biological targets is warranted to uncover its therapeutic potential.

-

Development of Analogs: The synthesis and evaluation of a library of derivatives will be crucial for establishing structure-activity relationships and optimizing for potency and selectivity against specific biological targets.

By addressing these research gaps, the scientific community can fully unlock the potential of this compound as a valuable tool in drug discovery and development.

References

-

Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

-

CP Lab Safety. (n.d.). This compound, 1 gram, Reagent Grade. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Elucidation Guide: 2-(Ethylamino)pyrimidine-5-carboxylic acid

Disclaimer: This technical guide presents a predictive analysis of the spectroscopic data for 2-(Ethylamino)pyrimidine-5-carboxylic acid. As of the latest search, publicly available, experimentally verified spectra for this specific compound (CAS No. 946706-58-7) are not available. The data and interpretations herein are projections based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by comparative data from analogous pyrimidine and carboxylic acid derivatives. This document is intended for research and educational purposes to guide scientists in the potential characterization of this molecule.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a key scaffold in numerous biologically active molecules, including nucleobases.[] The substituents—an ethylamino group at the 2-position and a carboxylic acid at the 5-position—are expected to significantly influence its electronic structure and, consequently, its spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and the study of its interactions in biological systems. This guide provides a detailed, albeit predictive, technical overview of the expected NMR, IR, and MS data for this compound, grounded in foundational spectroscopic principles and data from related structures.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [2][3] |

| Molecular Weight | 167.17 g/mol | [2][3] |

| CAS Number | 946706-58-7 | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons of the ethyl group, the pyrimidine ring, the amino group, and the carboxylic acid. The chemical shifts (δ) are influenced by the electron density around the protons.[4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0-13.0 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a high chemical shift.[5] Its broadness is due to hydrogen bonding and chemical exchange. |

| ~8.7 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in identical chemical environments and are expected to appear as a singlet. Their position is downfield due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. |

| ~7.0-7.5 | Triplet, broad | 1H | -NH- | The amino proton signal is often broad due to quadrupole effects of the adjacent nitrogen and chemical exchange. It is expected to show coupling to the adjacent methylene protons. |

| ~3.4 | Quartet | 2H | -CH₂- | The methylene protons are adjacent to the nitrogen of the amino group and a methyl group, resulting in a quartet. |

| ~1.2 | Triplet | 3H | -CH₃ | The methyl protons are coupled to the adjacent methylene protons, leading to a triplet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[4] Each unique carbon atom will produce a distinct signal.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~168 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[6] | | ~162 | C-2 | The carbon atom attached to the two nitrogen atoms of the pyrimidine ring and the ethylamino group is expected to be significantly deshielded. | | ~158 | C-4, C-6 | The two equivalent carbons in the pyrimidine ring are deshielded due to the adjacent nitrogen atoms. | | ~115 | C-5 | The carbon atom attached to the carboxylic acid group is expected to be at a lower chemical shift compared to the other ring carbons. | | ~38 | -CH₂- | The methylene carbon of the ethyl group. | | ~15 | -CH₃ | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3500 | Medium | N-H Stretch | This band is characteristic of the stretching vibration of the secondary amine.[7] |

| 2500-3300 | Broad, Strong | O-H Stretch | The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.[5][8] |

| 2850-3000 | Medium | C-H Stretch | These absorptions are due to the stretching vibrations of the C-H bonds in the ethyl group.[7] |

| 1680-1710 | Strong | C=O Stretch | This strong absorption is characteristic of the carbonyl group in a conjugated carboxylic acid.[8] |

| 1570-1620 | Strong | C=N Stretch | The C=N stretching within the pyrimidine ring gives rise to a strong band in this region.[7] |

| 1450-1600 | Medium | C=C Stretch | Aromatic C=C stretching vibrations of the pyrimidine ring are expected in this range.[7] |

| 1200-1350 | Medium | C-N Stretch | The stretching vibration of the C-N bond of the ethylamino group.[7] |

| 900-960 | Broad, Medium | O-H Bend | The out-of-plane bending of the carboxylic acid O-H group can produce a broad absorption in this region.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.[9]

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 122: Loss of the carboxyl group (-COOH, 45 Da) is a common fragmentation pathway for carboxylic acids.

-

m/z = 138: Loss of an ethyl group (-CH₂CH₃, 29 Da) from the molecular ion.

-

m/z = 152: Loss of a methyl group (-CH₃, 15 Da) via alpha-cleavage.

-

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While specific experimental data for the title compound is not available, the following are generalized, standard operating procedures for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400-600 MHz.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 8-16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 14 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A range of 0 to 220 ppm.

-

FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection:

-

Instrument: A Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample holder or KBr pellet should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis:

-

Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Data Acquisition: Acquire data in either positive or negative ion mode, depending on the ionization method and the nature of the analyte.

-

Workflow for Spectroscopic Analysisdot

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. article.sapub.org [article.sapub.org]

Navigating Chemical Space: A Technical Guide to Theoretical and Computational Studies of 2-Aminopyrimidine Derivatives in Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Its remarkable versatility, stemming from its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it a privileged structure in the design of targeted therapies.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the theoretical and computational methodologies employed to unlock the full potential of 2-aminopyrimidine derivatives. We will delve into the causality behind key computational choices, offering field-proven insights to accelerate the discovery and optimization of novel therapeutics.

The Strategic Importance of the 2-Aminopyrimidine Core

The significance of the 2-aminopyrimidine moiety lies in its unique electronic and structural properties. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor. This arrangement facilitates strong and specific interactions with biological targets such as protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[1][2] Marketed drugs like Imatinib, a landmark in targeted cancer therapy, feature a phenylaminopyrimidine core, underscoring the therapeutic relevance of this scaffold.[1][2][3]

Computational studies play a pivotal role in rationally designing these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles. By simulating molecular interactions and predicting properties, we can prioritize synthetic efforts, reduce costs, and shorten the drug discovery timeline.

A Multiscale Computational Approach: From Electrons to Systems

A robust in silico evaluation of 2-aminopyrimidine derivatives necessitates a multi-pronged approach, integrating various computational techniques that probe different levels of biological complexity. The choice of methodology is dictated by the specific scientific question at hand, ranging from understanding the intrinsic properties of a single molecule to predicting its behavior in a complex biological environment.

Unveiling Molecular Landscapes: Quantum Mechanical Methods

At the most fundamental level, quantum mechanics (QM) provides a detailed understanding of the electronic structure of 2-aminopyrimidine derivatives. Density Functional Theory (DFT) is a widely used QM method that offers a favorable balance between accuracy and computational cost.

Core Application: Elucidating Structure and Reactivity

DFT calculations are instrumental in determining the optimal three-dimensional geometry of a molecule and its electronic properties, such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO).[4][5] This information is crucial for understanding the molecule's intrinsic reactivity and its potential to interact with a biological target. For instance, the calculated electrostatic potential can highlight regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation using DFT

-

Molecule Building: Construct the 3D structure of the 2-aminopyrimidine derivative using a molecular modeling software (e.g., Avogadro, GaussView).

-

Method and Basis Set Selection: Choose an appropriate DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4]

-

Input File Preparation: Generate an input file for the QM software package (e.g., Gaussian, ORCA) specifying the coordinates of the atoms, the chosen method and basis set, and the type of calculation (geometry optimization).

-

Calculation Execution: Submit the input file to the QM software for calculation. This will iteratively adjust the positions of the atoms to find the lowest energy conformation.

-

Analysis of Results: Visualize the optimized geometry and analyze the output file to extract electronic properties such as the HOMO-LUMO gap, Mulliken charges, and the electrostatic potential map.

Predicting Binding Affinity and Pose: Molecular Docking

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of the preferred binding orientation of a ligand to its macromolecular target.[6][7] This technique is particularly valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and biological evaluation.

Causality in Docking: The Importance of the Scoring Function

The accuracy of molecular docking hinges on the scoring function, an algorithm that estimates the binding free energy of a given ligand pose. Different scoring functions emphasize different types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). Therefore, the choice of docking software and its associated scoring function should be guided by the nature of the target's binding site. For kinase inhibitors, which often rely on hydrogen bonds with the hinge region of the kinase, a scoring function that accurately models these interactions is paramount.

Experimental Protocol: Molecular Docking of 2-Aminopyrimidine Derivatives

-

Target Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

-

Ligand Preparation:

-

Generate the 3D structure of the 2-aminopyrimidine derivative.

-

Assign partial charges and define rotatable bonds.

-

-

Binding Site Definition: Define the active site of the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: Run the docking simulation using software such as AutoDock, Glide, or MOE.[8] The software will generate a series of possible binding poses for the ligand and rank them based on the scoring function.

-

Pose Analysis: Visually inspect the top-ranked poses to assess their plausibility and analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[6][7]

Simulating Dynamic Behavior: Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, capturing the flexibility of both the ligand and the protein over time. MD simulations are essential for assessing the stability of a predicted binding pose and for understanding the energetic contributions of individual interactions.

The "Why" of MD: Validating and Refining Docking Poses

An MD simulation can reveal whether a binding pose predicted by docking is stable over a nanosecond timescale. If the ligand dissociates from the binding site during the simulation, it suggests that the initial docking pose may not be representative of the true binding mode. MD simulations can also be used to perform more rigorous free energy calculations, such as MM/PBSA or MM/GBSA, to obtain a more accurate estimate of the binding affinity.

Experimental Protocol: Molecular Dynamics Simulation of a Ligand-Protein Complex

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization to remove any steric clashes in the initial system.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

Production Run: Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key interactions that persist throughout the simulation.

Building Predictive Models: QSAR and Pharmacophore Mapping

When a 3D structure of the target is not available, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed.[9] QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] Pharmacophore models, on the other hand, define the essential 3D arrangement of chemical features that are necessary for biological activity.

Leveraging Existing Data for Future Design

The power of these methods lies in their ability to leverage existing experimental data to guide the design of new compounds with improved properties. A well-validated QSAR model can predict the activity of virtual compounds, while a pharmacophore model can be used to screen large databases for novel scaffolds that possess the desired features for binding to the target.[9]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data from computational studies should be presented in a structured format.

Table 1: Example of Molecular Docking and DFT Results for a Series of 2-Aminopyrimidine Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted H-Bonds | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1a | -9.5 | Glu413, Leu361 | -6.2 | -1.5 | 4.7 |

| 1b | -8.7 | Glu413 | -6.5 | -1.8 | 4.7 |

| 1c | -7.2 | None | -6.8 | -2.1 | 4.7 |

Note: Data is hypothetical and for illustrative purposes.

Visualizing Workflows and Interactions

Diagrams are essential for conveying complex workflows and molecular interactions in a clear and concise manner.

Caption: Key hydrogen bond interactions of a 2-aminopyrimidine derivative in a kinase active site.

Conclusion and Future Perspectives

The theoretical and computational study of 2-aminopyrimidine derivatives is a dynamic and evolving field. The methodologies outlined in this guide provide a robust framework for the rational design and optimization of novel drug candidates. As computational power continues to increase and algorithms become more sophisticated, we can expect these in silico techniques to play an even more integral role in the future of drug discovery, enabling the development of safer and more effective medicines. The structural versatility of the 2-aminopyrimidine scaffold ensures that it will remain a high-priority area for both synthetic and computational chemists for years to come. [1]

References

-

Ullah, S., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7222. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]

-

Academic, O. (2005). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

Semantic Scholar. (n.d.). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Available at: [Link]

-

MDPI. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]

-

E-Century Publishing Corporation. (2023). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Indian Chemical Society. Available at: [Link]

-

Royal Society of Chemistry. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Available at: [Link]

-

IJCSPUB. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Current Science (IJCSPUB). Available at: [Link]

-

ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. Available at: [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2012). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Available at: [Link]

-

ResearchGate. (n.d.). Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM | Semantic Scholar [semanticscholar.org]

- 10. 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of a Moiety: An In-depth Technical Guide to the Discovery and Synthesis of Pyrimidine-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carboxylic acid, a heterocyclic compound of profound significance in medicinal and agricultural chemistry, serves as a pivotal structural motif in a myriad of bioactive molecules. Its journey from a laboratory curiosity to a cornerstone of modern synthetic chemistry is a testament to the evolution of organic synthesis. This guide provides a comprehensive exploration of the discovery, historical development, and synthetic methodologies for pyrimidine-5-carboxylic acid and its derivatives. We will delve into the foundational de novo synthesis strategies, trace the evolution of classical condensation reactions, and survey the contemporary landscape of catalytic and multicomponent approaches. By examining the causality behind experimental choices and providing detailed, field-proven protocols, this document aims to be an authoritative resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds.

Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Scaffold

The pyrimidine ring is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] The introduction of a carboxylic acid group at the 5-position imbues this privileged scaffold with unique electronic properties and a handle for further functionalization, making pyrimidine-5-carboxylic acid a highly sought-after building block in drug discovery and agrochemical development.[2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anticancer, and herbicidal properties.[4] This guide will provide a deep dive into the synthetic strategies that have made this versatile molecule accessible to the scientific community.

Historical Perspective: From Early Explorations to Established Routes

The systematic study of pyrimidines began in the late 19th century, with Pinner's synthesis of pyrimidine derivatives from ethyl acetoacetate and amidines in 1884 marking a significant milestone.[1] However, the specific synthesis of pyrimidine-5-carboxylic acid derivatives gained notable traction in the mid-20th century.

A seminal contribution to the field was the 1942 work of Elizabeth Ballard and Treat B. Johnson at Yale University, published in the Journal of the American Chemical Society.[5] Their paper, "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," detailed a robust method for the synthesis of 2-thiouracil-5-carboxylate through the condensation of thiourea with diethyl ethoxymethylenemalonate in the presence of sodium ethylate. This work was pivotal as it not only provided a practical route to a key intermediate but also explored its subsequent conversion to uracil-5-carboxylic acid.

The causality behind their choice of diethyl ethoxymethylenemalonate was its ability to act as a three-carbon electrophilic component, primed for cyclocondensation with the nucleophilic nitrogens of thiourea. The use of sodium ethylate was crucial to deprotonate the thiourea, thereby increasing its nucleophilicity and driving the reaction towards the desired pyrimidine ring formation.

De Novo Biosynthesis: Nature's Approach to Pyrimidine Carboxylic Acids

In biological systems, the pyrimidine ring is constructed de novo from simple precursors. A key intermediate in this pathway is orotic acid (uracil-6-carboxylic acid), a close structural relative of pyrimidine-5-carboxylic acid. The biosynthesis of orotic acid begins with the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[6][7] Carbamoyl phosphate then reacts with aspartate to form carbamoylaspartate, which undergoes cyclization and oxidation to yield orotic acid.[6] This naturally occurring pyrimidine carboxylic acid serves as the foundation for the synthesis of all other pyrimidine nucleotides.[5]

dot digraph "De Novo Biosynthesis of Orotic Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Chemical Synthesis Methodologies: A Comparative Analysis

The chemical synthesis of pyrimidine-5-carboxylic acid and its derivatives has evolved significantly since the early 20th century. Modern methods offer improved yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

The Classical Approach: Condensation of Three-Carbon Units with Amidines

The foundational strategy for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or an amidine.[8]

As mentioned, the 1942 work by Ballard and Johnson provides a quintessential example of this classical approach. Their synthesis of ethyl 2-thiouracil-5-carboxylate, a precursor to uracil-5-carboxylic acid, laid the groundwork for many subsequent syntheses.

Experimental Protocol: Synthesis of Ethyl 2-Thiouracil-5-carboxylate (Adapted from Ballard and Johnson, 1942)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add thiourea (1.0 eq). Once dissolved, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise with stirring.

-

Reaction: Heat the reaction mixture to reflux for 2-3 hours. A precipitate of the sodium salt of ethyl 2-thiouracil-5-carboxylate will form.

-

Work-up: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and then ether.

-

Acidification: Dissolve the sodium salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the ethyl 2-thiouracil-5-carboxylate.

-

Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

The subsequent conversion to uracil-5-carboxylic acid can be achieved by desulfurization and hydrolysis.

Modern Synthetic Strategies

The latter half of the 20th century and the early 21st century have witnessed the development of more sophisticated and efficient methods for the synthesis of pyrimidine-5-carboxylic acid derivatives.

A significant advancement was reported by Zhichkin, Fairfax, and Eisenbeis in 2002, providing a high-yielding, direct route to 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4-position.[2] This method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts readily with a variety of amidinium salts.[2]

Experimental Protocol: General Procedure for the Zhichkin Synthesis

-

Preparation of the Sodium Salt: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere. Stir the reaction mixture at room temperature for 12-16 hours. Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.[9]

-

Pyrimidine Synthesis: To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amidinium salt (1.1 eq). Heat the mixture to 100 °C for 1 hour.[2]

-

Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

dot digraph "Zhichkin Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Multicomponent reactions, such as the Biginelli reaction, have emerged as powerful tools for the rapid assembly of complex molecules from simple starting materials in a single step.[1] While the classical Biginelli reaction typically yields dihydropyrimidinones, modern variations have been adapted for the synthesis of pyrimidine-5-carboxylic acid derivatives. These reactions often employ catalysts to improve yields and reaction rates.[10]

For instance, a one-pot synthesis of pyrimidine-5-carbonitriles, which can be hydrolyzed to the corresponding carboxylic acids, has been developed using ammonium chloride as an inexpensive and readily available catalyst under solvent-free conditions.[4] This approach involves the condensation of a substituted benzaldehyde, malononitrile, and urea or thiourea.[4] The use of an electron-withdrawing group on the aromatic aldehyde has been shown to enhance the yield of the product.[4]

Catalytic Approaches

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A wide range of catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed.[10] For example, a sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, showcasing the power of modern catalysis in constructing these important heterocycles.[4]

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Catalyst/Conditions | Yields | Advantages | Disadvantages |

| Ballard-Johnson | Diethyl ethoxymethylenemalonate, Thiourea | Sodium ethoxide, Reflux | Moderate | Foundational method, reliable for specific derivatives. | Harsh conditions, limited substrate scope. |

| Zhichkin Synthesis | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Amidinium salts | 100 °C, DMF | Moderate to Excellent[2] | High-yielding, no substitution at C4. | Requires preparation of a specific sodium salt. |

| Biginelli-type MCR | Aldehyde, Active methylene compound, Urea/Thiourea | Various catalysts (e.g., NH4Cl), often solvent-free | Good to Excellent[4] | Atom economical, one-pot, operational simplicity. | Can lead to dihydropyrimidine byproducts. |

| Catalytic Methods | Varies (e.g., amidines, alcohols, ketones) | Transition metals (e.g., Ir, Cu), Lewis acids | Good to Excellent[4][10] | High efficiency, broad substrate scope, mild conditions. | Catalyst cost and removal can be a concern. |

Conclusion and Future Outlook

The synthesis of pyrimidine-5-carboxylic acid has progressed from classical condensation reactions requiring harsh conditions to highly efficient and versatile catalytic and multicomponent strategies. The historical work of pioneers like Ballard and Johnson laid the essential groundwork, while modern innovations have made this valuable scaffold readily accessible for a wide range of applications.

Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. The use of flow chemistry, biocatalysis, and the further exploration of C-H activation strategies are expected to play a significant role in the next generation of pyrimidine-5-carboxylic acid syntheses. As our understanding of the biological roles of pyrimidine derivatives continues to expand, the demand for efficient and adaptable synthetic routes to this key moiety will undoubtedly continue to grow, driving further innovation in the field of organic chemistry.

References

- BenchChem. (2025).

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Baishixing Co.,Ltd. (2025).

- Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794–798.

- ChemicalBook. (2025). Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role.

- Reactome. Pyrimidine metabolism: de novo synthesis of UMP.

- Organic Syntheses.

- MDPI. (2023).

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(1), 54.

- ResearchGate. (2025).

- ACS Publications. (2023). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.

- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.

- ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.

- PubMed. (2009). Recent highlights in the synthesis of highly functionalized pyrimidines.

- BenchChem. (2025).

- Wikipedia. Pyrimidine.

- MDPI. (2022). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.

- GSC Advanced Research and Reviews. (2024).

- Organic Syntheses.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]

- 6. The synthesis of orotic acid as a side reaction in metabolic pathways [cds-bsx.com]

- 7. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]

- 8. bu.edu.eg [bu.edu.eg]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Harnessing the 2-Aminopyrimidine-5-Carboxylic Acid Scaffold: A Strategic Guide to Therapeutic Target Identification and Validation

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain chemical motifs consistently emerge as foundational frameworks for potent and selective therapeutics. The 2-aminopyrimidine core is one such "privileged scaffold," prized for its structural resemblance to the purine core of ATP, which allows it to effectively compete for binding in the active sites of a vast array of enzymes, particularly protein kinases.[1] Derivatives of 2-aminopyrimidine-5-carboxylic acid offer a unique combination of this inherent biological relevance with versatile chemical handles—the amino and carboxylic acid groups—that permit extensive synthetic modification. This guide provides a technical framework for researchers to systematically identify and validate novel therapeutic targets for this promising class of compounds, moving from broad, phenotype-based observations to validated, mechanism-of-action-driven drug candidates.

Part 1: The Kinase Superfamily - The Primary Target Landscape

The deregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a highly pursued class of therapeutic targets.[1] The 2-aminopyrimidine scaffold is exceptionally well-suited to target the ATP-binding pocket of kinases, primarily through the formation of critical hydrogen bonds with the "hinge region" that connects the N- and C-terminal lobes of the kinase domain.[2][3]

Key Kinase Targets for 2-Aminopyrimidine Derivatives

Numerous kinase families have been identified as susceptible to inhibition by 2-aminopyrimidine-based molecules. These include, but are not limited to:

-

Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets in oncology. Recently, dual inhibitors targeting both CDKs (like CDK9) and other enzymes such as histone deacetylases (HDACs) have been developed from 2-aminopyrimidine scaffolds, showcasing a strategy to overcome drug resistance.[4]

-

Aurora Kinases (AURKs) and Polo-like Kinases (PLKs): These are critical regulators of mitosis, and their inhibition is a validated anti-cancer strategy. Many clinical trial candidates targeting AURKs and PLKs are built upon 2-aminopyrimidine and related scaffolds.[2]

-

Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR, which are pivotal in cell growth and angiogenesis. Anilino- and bis-anilinopyrimidine derivatives have shown potent, low-nanomolar inhibition against these targets.[1]

-

c-Jun N-terminal Kinase (JNK): Optimization of a 2-aminopyrimidine hit through kinase profiling has led to the development of potent and selective JNK inhibitors.[5]

-

Understudied Kinases: The broad applicability of the pyrimidine core makes it an excellent tool for probing less-studied kinases implicated in diseases like neurodegeneration, including AAK1, MARK4, and NUAK1.[6]

The general mechanism of kinase inhibition involves the aminopyrimidine core acting as a hinge-binder, as depicted below.

Caption: General binding mode of 2-aminopyrimidine inhibitors in a kinase active site.

Quantitative Analysis of Kinase Inhibition

The potency of these derivatives is typically quantified by their IC50 values. Below is a summary of representative data from the literature.

| Derivative Class/Compound | Target Kinase(s) | Reported IC50 (nM) | Reference |

| Alisertib (MLN8237) | Aurora A | 1.2 | [2] |

| Barasertib (AZD1152) | Aurora B | 0.37 | [2] |

| Compound 8e | CDK9 / HDAC1 | 88.4 / 168.9 | [4] |

| Compound 9e | FLT3 / HDAC1 | 30.4 / 52.4 | [4] |

| Compound 24f | JNK1 / JNK2 | 16 / 66 | [5] |

Part 2: Beyond the Kinome - Exploring Novel Target Space

While kinases are a dominant target class, the versatility of the 2-aminopyrimidine-5-carboxylic acid scaffold allows it to interact with other enzymes. Expanding screening efforts beyond the kinome can uncover novel mechanisms of action and therapeutic applications.

A Case Study: β-Glucuronidase Inhibition

Recent research has demonstrated that 2-aminopyrimidine derivatives can act as potent inhibitors of β-glucuronidase, an enzyme whose elevated activity is linked to pathologies like colon cancer and urinary tract infections.[7][8]

-

Lead Compound: A synthesized derivative, compound 24 , exhibited an IC50 value of 2.8 ± 0.10 µM against β-glucuronidase.[7][9] This potency was significantly superior to the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[7][9]

-

Causality and Insight: This discovery highlights a critical principle: a scaffold's success in one target class (kinases) does not preclude its potential in another. The structural features that allow for effective binding in an ATP pocket—hydrogen bond donors/acceptors and a rigid core—can be adapted to fit other enzyme active sites. This opens up avenues for drug repositioning and discovery in areas like metabolic and infectious diseases.[8][10]

Part 3: The Methodological Core - From Phenotype to Validated Target

A robust drug discovery program requires a systematic workflow to first identify and then validate the molecular targets of a bioactive compound. This process, often termed "target deconvolution," is essential for understanding a compound's mechanism of action.[11][12][13]

Workflow 1: Target Validation for a Known Target Class (e.g., Kinases)

When a library of 2-aminopyrimidine-5-carboxylic acid derivatives is designed with a specific target class in mind, the workflow focuses on confirming potency, selectivity, and cellular effect.

Caption: A streamlined workflow for validating kinase inhibitors.

Workflow 2: De Novo Target Identification for Phenotypic Hits

If a derivative shows a desirable phenotypic effect (e.g., potent anti-proliferative activity) but its direct molecular target is unknown, a target deconvolution workflow is required. Two primary strategies are employed: affinity-based and label-free methods.[14]

Caption: Comparative workflows for identifying unknown small molecule targets.

Part 4: Essential Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for key experiments in the target validation and identification process.

Protocol 1: Affinity Chromatography for Target Pull-Down

This protocol describes the direct identification of protein targets by capturing them from a cell lysate using an immobilized derivative.[11][15][16]

1. Probe Synthesis & Immobilization: a. Identify a non-essential position on the 2-aminopyrimidine-5-carboxylic acid derivative for linker attachment, based on Structure-Activity Relationship (SAR) data. The carboxylic acid moiety is often a suitable handle. b. Synthesize a derivative with a linker (e.g., a polyethylene glycol chain) terminating in a biotin molecule or an amine for coupling to NHS-activated agarose beads. c. Covalently couple the linker-modified derivative to streptavidin-coated or NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

2. Cell Lysate Preparation: a. Culture cells of interest (e.g., MCF-7 breast cancer cells) to ~80-90% confluency. b. Harvest cells and wash twice with ice-cold PBS. c. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome).

3. Affinity Purification: a. Pre-clear the lysate by incubating with control beads for 1 hour at 4°C to reduce non-specific binding. b. Incubate the pre-cleared lysate with the derivative-coupled beads (and a parallel control) for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove unbound proteins.

4. Elution and Identification: a. Elute bound proteins from the beads using a competitive elution buffer (containing a high concentration of the free, unmodified derivative) or a denaturing buffer (e.g., SDS-PAGE sample buffer). b. Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. c. Excise protein bands that are present in the experimental lane but absent or reduced in the control lane. d. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.

Protocol 2: Cell Viability (Antiproliferative) Assay

This protocol measures the effect of a derivative on the viability and proliferation of cancer cell lines, a fundamental assay in anticancer drug screening.[17][18]

1. Cell Seeding: a. Harvest logarithmically growing cancer cells (e.g., HeLa, A549, MCF-7).[19] b. Perform a cell count and dilute to a final concentration of 5,000-10,000 cells per 100 µL of complete growth medium. c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. d. Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

2. Compound Treatment: a. Prepare a 2x concentrated serial dilution of the 2-aminopyrimidine-5-carboxylic acid derivative in complete growth medium. Include a vehicle control (e.g., 0.1% DMSO). b. Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. c. Incubate the plate for 72 hours at 37°C, 5% CO2.

3. Viability Measurement (Using CellTiter-Glo® Luminescent Assay): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

4. Data Analysis: a. Normalize the luminescence readings to the vehicle control wells. b. Plot the normalized viability (%) against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic regression curve to determine the IC50 value.

Conclusion

The 2-aminopyrimidine-5-carboxylic acid scaffold represents a validated and highly versatile starting point for the development of targeted therapeutics. Its proven success against the protein kinase superfamily is now expanding to include other enzyme classes, underscoring the importance of broad-based screening and robust target deconvolution methodologies. By integrating the strategic workflows and detailed protocols outlined in this guide, research and development teams can systematically explore the full therapeutic potential of these derivatives, accelerating the journey from a promising chemical entity to a clinically impactful drug candidate.

References

- Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (n.d.). PubMed.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PubMed Central. (n.d.). PubMed Central.